

comparative analysis of Decarboxy Enrofloxacin and ciprofloxacin by HPLC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Decarboxy Enrofloxacin

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Comparative HPLC Analysis: Decarboxy Enrofloxacin and Ciprofloxacin

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of **Decarboxy Enrofloxacin** and Ciprofloxacin using High-Performance Liquid Chromatography (HPLC).

This guide provides a comprehensive comparison of the analytical methodologies for **Decarboxy Enrofloxacin**, a degradation product of the veterinary antibiotic Enrofloxacin, and Ciprofloxacin, a closely related and widely used fluoroquinolone antibiotic. The information presented is based on a validated stability-indicating reverse-phase HPLC method, ensuring the data's reliability and relevance for research and quality control purposes.

Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of **Decarboxy Enrofloxacin** and Ciprofloxacin, derived from a stability-indicating RP-HPLC method. This method allows for the simultaneous determination of Enrofloxacin and its degradation products, including **Decarboxy Enrofloxacin** and Ciprofloxacin.

Parameter	Decarboxy Enrofloxacin	Ciprofloxacin	Reference
Retention Time (min)	Approx. 3.5	Approx. 14.5	[1][2]
Limit of Detection (LOD) (µg/mL)	Not explicitly stated, but method is sensitive for impurities	Not explicitly stated, but method is sensitive for impurities	[1][2]
Limit of Quantification (LOQ) (µg/mL)	Not explicitly stated, but method is validated for impurity quantification	Not explicitly stated, but method is validated for impurity quantification	[1][2]
Linearity (Concentration Range)	Validated for impurity levels	Validated for impurity levels	[1][2]
Accuracy (% Recovery)	High recovery for spiked samples	High recovery for spiked samples	[1][2]

Experimental Protocol

The following experimental protocol is based on the stability-indicating RP-HPLC method for the simultaneous estimation of Enrofloxacin and its degradation products.[1][2]

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software.

2. Chromatographic Conditions:

- Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1][2]
- Mobile Phase: A gradient mixture of:

- Solvent A: 0.1% (v/v) Triethylamine (TEA) in 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, with the pH adjusted to 2.5 using phosphoric acid.
- Solvent B: Methanol.
- Gradient Program:

Time (min)	% Solvent A	% Solvent B
0	70	30
15	70	30
40	30	70
60	30	70
62	70	30

| 65 | 70 | 30 |

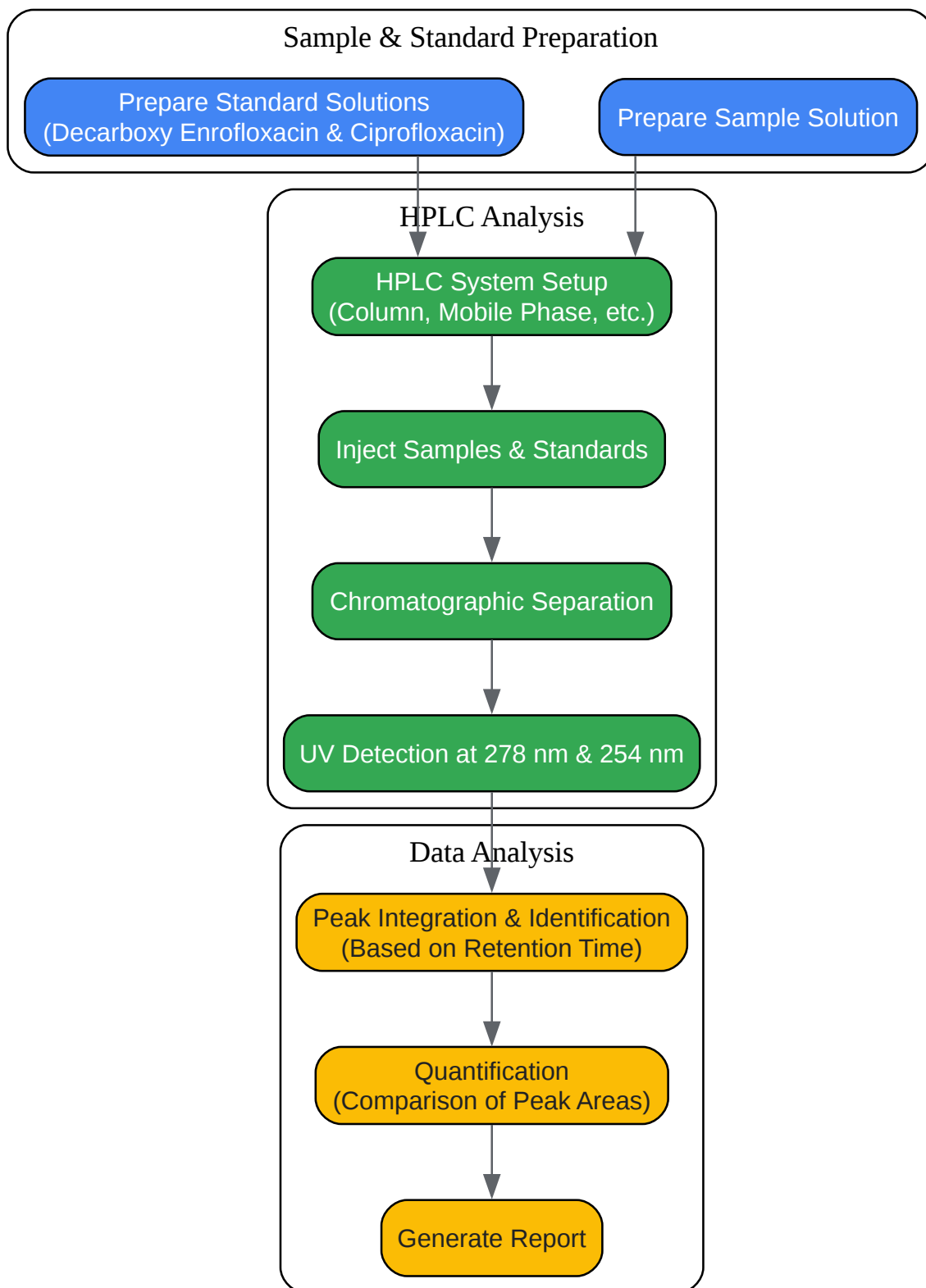
- Flow Rate: 1.0 mL/min[1][2]
- Column Temperature: 35°C[1][2]
- Detection Wavelength: 278 nm and 254 nm[1][2]
- Injection Volume: 10 µL

3. Standard and Sample Preparation:

- Standard Solution: Prepare individual stock solutions of **Decarboxy Enrofloxacin** and Ciprofloxacin in a suitable diluent (e.g., a mixture of the mobile phase). Prepare working standards by appropriate dilution of the stock solutions.
- Sample Solution: For drug substance or product analysis, dissolve an accurately weighed amount of the sample in the diluent to achieve a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

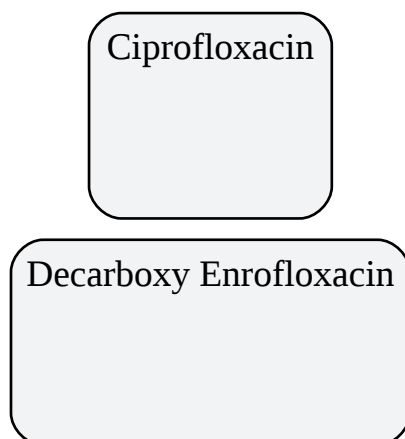
Experimental Workflow



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Caption: Workflow for the comparative HPLC analysis of **Decarboxy Enrofloxacin** and Ciprofloxacin.

Chemical Structures



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References

- 1. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of Decarboxy Enrofloxacin and ciprofloxacin by HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607035#comparative-analysis-of-decarboxy-enrofloxacin-and-ciprofloxacin-by-hplc]

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Phone: (601) 213-4426
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